Cas no 888-26-6 (3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one)

3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one 化学的及び物理的性質
名前と識別子
-
- 6-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
- 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- 6-phenyl-3-sulfanyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- AKOS015956246
- 6-phenyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
- STL278308
- F2135-0696
- EN300-238990
- 888-26-6
- 3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one
-
- インチ: 1S/C10H7N5OS/c16-8-7(6-4-2-1-3-5-6)14-15-9(11-8)12-13-10(15)17/h1-5H,(H,13,17)(H,11,12,16)
- InChIKey: MUXWXPPHGZQDTD-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C2NC(C(C3C=CC=CC=3)=NN21)=O
計算された属性
- せいみつぶんしりょう: 245.03713104g/mol
- どういたいしつりょう: 245.03713104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 101Ų
3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2135-0696-1g |
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one |
888-26-6 | 95%+ | 1g |
$404.0 | 2023-09-06 | |
Enamine | EN300-238990-0.5g |
6-phenyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
888-26-6 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Life Chemicals | F2135-0696-10g |
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one |
888-26-6 | 95%+ | 10g |
$1697.0 | 2023-09-06 | |
Life Chemicals | F2135-0696-2.5g |
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one |
888-26-6 | 95%+ | 2.5g |
$808.0 | 2023-09-06 | |
Enamine | EN300-238990-5g |
6-phenyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
888-26-6 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-238990-1g |
6-phenyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
888-26-6 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-238990-5.0g |
6-phenyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
888-26-6 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Life Chemicals | F2135-0696-5g |
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one |
888-26-6 | 95%+ | 5g |
$1212.0 | 2023-09-06 | |
TRC | M232766-100mg |
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8h)-one |
888-26-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M232766-1g |
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8h)-one |
888-26-6 | 1g |
$ 570.00 | 2022-06-04 |
3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-oneに関する追加情報
Introduction to 3-mercapto-6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS No. 888-26-6)
The compound 3-mercapto-6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one, identified by its CAS number 888-26-6, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule belongs to a class of triazino derivatives that have garnered significant attention in recent years due to their unique structural framework and potential biological activities. The presence of both mercapto and phenyl substituents introduces distinct chemical reactivity and functional properties, making it a valuable scaffold for further chemical manipulation and biological exploration.
At the core of this compound's structure lies a complex triazole-triazine system, which is characterized by a fused bicyclic arrangement. The 1,2,4-triazole moiety is well-known for its role in various pharmacologically active agents, while the additional triazinone ring enhances the molecular complexity and diversity. This structural motif has been extensively studied for its ability to interact with biological targets, particularly enzymes and receptors involved in inflammatory pathways and metabolic processes.
The mercapto group at the 3-position of the triazole ring introduces a nucleophilic sulfur atom, which can participate in various chemical reactions such as oxidation-reduction processes and coordination with metal ions. This feature makes the compound a promising candidate for designing chelating agents or redox-active molecules. Meanwhile, the phenyl substituent at the 6-position contributes to hydrophobic interactions and can modulate the compound's solubility and bioavailability. These structural features collectively contribute to the compound's versatility in drug discovery applications.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The triazino derivatives, including 3-mercapto-6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one, have been explored for their potential in modulating various biological pathways. For instance, studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, their ability to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) has been implicated in metabolic regulation.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. The triazole-triazine scaffold provides multiple binding sites that can be optimized to target specific kinase domains. Preliminary computational studies have suggested that modifications at the mercapto and phenyl positions could enhance binding affinity to target kinases without affecting off-target effects.
In addition to its kinase inhibition potential, 3-mercapto-6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one has shown promise in preclinical models as an antioxidant agent. The mercapto group is known to participate in thiol-disulfide exchange reactions, which are crucial for maintaining redox balance in cells. By scavenging reactive oxygen species (ROS), this compound could help mitigate oxidative stress-related damage associated with aging and various diseases.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic frameworks. Key steps include cyclization reactions to form the triazole and triazinone rings, followed by functional group modifications such as substitution at the mercapto and phenyl positions. Advances in synthetic methodologies have enabled more efficient and scalable production of these derivatives, facilitating their use in both academic research and industrial applications.
From a pharmacokinetic perspective,3-mercapto-6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one exhibits interesting properties that could influence its clinical utility. The balance between hydrophobicity provided by the phenyl group and hydrophilicity from the mercapto group suggests moderate solubility characteristics. This could be advantageous for drug delivery systems where solubility plays a critical role in bioavailability. Furthermore,metabolic stability studies indicate that this compound may have a reasonable half-life under physiological conditions, making it suitable for therapeutic applications.
The regulatory landscape for new drug candidates also plays a significant role in evaluating the potential of this compound. Given its complex structure,3-mercapto-6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one would require rigorous safety and efficacy testing before entering clinical trials. However,the growing interest in heterocyclic compounds has led to streamlined regulatory pathways for certain classes of drugs, which could expedite its development process if it demonstrates promising preclinical results.
In conclusion,3-mercapto-6-phenyl-1,2,
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